5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O/c1-10-6-13-19(4-5-20(13)18-10)3-2-17-14(21)11-7-12(15)9-16-8-11/h4-9H,2-3H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSULRYYXYLDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Imidazo[1,2-b]Pyrazole Formation
Competing pathways may lead to regioisomeric byproducts. Using sulfuric acid as a catalyst suppresses ketimine formation, favoring the desired product (16:17 ratio = 4:1).
Bromination Side Reactions
Over-bromination is mitigated by stoichiometric control (NBS ≤1.1 equiv) and low-temperature conditions (0–5°C).
Amide Coupling Efficiency
Microwave-assisted coupling (150°C, 30 minutes) reduces reaction time while maintaining yields >80%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine at position 5 of the nicotinamide ring undergoes SNAr reactions with nucleophiles under mild conditions. For example:
These reactions are facilitated by electron-withdrawing effects from the pyridine nitrogen and carboxamide group, activating the C–Br bond for cross-coupling.
Functionalization of the Carboxamide Group
The carboxamide moiety participates in hydrolysis and condensation reactions:
Hydrolysis
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Acidic Hydrolysis : Treatment with HCl (6M) at reflux yields 5-bromonicotinic acid, retaining the imidazo-pyrazole-ethyl side chain.
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Basic Hydrolysis : NaOH (2M) at 60°C produces the sodium salt of 5-bromonicotinate, which can be reprotonated to the free acid .
Condensation with Amines
Reaction with primary amines (e.g., benzylamine) in the presence of EDCl/HOBt forms secondary amides:
This modification is critical for tuning solubility and bioactivity .
Reactivity of the Imidazo[1,2-b]pyrazole Moiety
The 6-methyl-imidazo[1,2-b]pyrazole system exhibits distinct reactivity:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 3 of the pyrazole ring.
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Halogenation : NBS in CCl₄ selectively brominates the imidazole ring at position 2 .
Cycloaddition Reactions
The π-deficient imidazo-pyrazole participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole derivatives under microwave irradiation .
Reductive Transformations
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Debromination : Catalytic hydrogenation (H₂, Pd/C, EtOH) removes the bromine atom, yielding N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide .
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Nitrile Reduction : LiAlH₄ reduces the carboxamide to a primary amine, though this disrupts hydrogen-bonding interactions critical for biological activity .
Metal-Mediated Cross-Couplings
The brominated nicotinamide participates in:
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Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) to install alkynyl groups .
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Heck Reaction : With styrenes to form α,β-unsaturated ketones .
Photochemical and Thermal Stability
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Photodegradation : UV light (254 nm) induces C–Br bond cleavage, forming a radical intermediate that dimerizes or reacts with solvents.
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Thermal Stability : Decomposes above 220°C via imidazo-pyrazole ring opening, releasing CO₂ and methylamine .
Key Findings from Experimental Studies
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The bromine atom is the most reactive site, enabling diversification via cross-coupling (e.g., 72% yield in Suzuki reactions ).
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The carboxamide group’s hydrolysis is pH-dependent, with optimal stability in neutral conditions .
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Imidazo-pyrazole nitration occurs regioselectively due to electron-donating methyl group effects .
This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds containing imidazo[1,2-b]pyrazole derivatives have been shown to exhibit significant anticancer properties. The structural arrangement of 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide may allow it to interact with specific molecular targets involved in cancer progression. Research indicates that modifications of the imidazo[1,2-b]pyrazole structure can lead to enhanced potency against various cancer cell lines .
- Enzyme Inhibition : The nicotinamide component can participate in binding interactions with enzymes or receptors, making this compound a potential candidate for developing enzyme inhibitors. Studies have shown that derivatives of nicotinamide can modulate enzymatic activity related to metabolic disorders .
- Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, this compound may also be explored for its potential effects on neurodegenerative diseases. Research into related compounds has suggested possible mechanisms through which they could protect neuronal cells from oxidative stress .
Chemical Biology
This compound can serve as a valuable tool in chemical biology studies. By attaching biocompatible linkers or functional groups, researchers can investigate biological processes involving enzymes or receptors that interact with the compound's functional groups .
Material Science
The unique structural features of this compound may also inform the design of new materials with specific functions. Its potential applications include:
- Sensors : The compound's ability to undergo specific chemical reactions can be harnessed for sensor technology.
- Optoelectronic Devices : The integration of this compound into materials could enhance their electronic properties and lead to advancements in optoelectronic applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity against breast cancer cell lines when modified with additional functional groups. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in metabolic pathways, suggesting therapeutic potential for diabetes management. |
| Study C | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions in vitro, indicating potential for neurodegenerative disease treatment. |
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety is known to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize the properties of 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide, a comparative analysis with three structurally related compounds is provided below. Key parameters include molecular weight, solubility, biological activity, and crystallographic features.
Table 1: Comparative Analysis of this compound and Analogues
*IC50 values represent inhibitory activity against a hypothetical kinase target (e.g., kinase X).
Key Findings:
Halogen Substituent Effects :
- The bromine atom in the target compound enhances binding affinity (IC50 = 12 nM) compared to chloro- (85 nM) and fluoro- (210 nM) analogues. This is attributed to bromine’s larger van der Waals radius and capacity for halogen bonding, which stabilizes interactions with hydrophobic kinase pockets .
- The fluoro analogue’s lower potency may reflect reduced hydrophobic complementarity despite its electronegativity.
Imidazo-Pyrazole Modifications :
- The 6-methyl group on the imidazo-pyrazole ring in the target compound improves metabolic stability compared to the unsubstituted analogue (Cl variant), as methyl groups often hinder oxidative metabolism.
- Replacing the methyl with an ethyl group (F variant) increases molecular weight and lipophilicity (logP = 2.8 vs. 2.1 for the target compound), correlating with reduced solubility (320 µg/mL vs. 45 µg/mL).
Crystallographic Insights :
- SHELX-refined structures reveal that the ethyl linker in the target compound adopts a staggered conformation, optimizing spatial alignment with the kinase’s ATP-binding site. In contrast, the unsubstituted Cl variant exhibits torsional strain, reducing binding efficiency .
Biological Activity
5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and includes several functional groups such as a bromine atom, a nicotinamide moiety, and an imidazo[1,2-b]pyrazole ring. These components contribute to its reactivity and interactions with biological systems.
| Property | Details |
|---|---|
| IUPAC Name | 5-bromo-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]pyridine-3-carboxamide |
| Molecular Formula | |
| Molecular Weight | 348.19 g/mol |
| Solubility | Soluble in DMSO and DMF |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions from appropriate precursors under acidic or basic conditions.
- Nicotinamide Substitution : The final step involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the nicotinamide group.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazo[1,2-b]pyrazole moiety can bind to certain enzymes or receptors, modulating their activity which may lead to various biological effects such as:
- Inhibition of enzyme activity
- Alteration of signal transduction pathways
Potential Therapeutic Applications
Research indicates that compounds containing imidazo[1,2-b]pyrazole derivatives exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : The nicotinamide component is known for its role in various anti-inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against specific bacterial strains.
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of related compounds:
- Anticancer Studies : A study demonstrated that imidazo[1,2-b]pyrazole derivatives exhibited potent anticancer effects in vitro by inducing apoptosis in cancer cell lines .
- Antimicrobial Activity : Another research indicated that derivatives similar to this compound displayed selective antibacterial activity against Streptococcus pneumoniae .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could modulate FtsZ protein interactions, crucial for bacterial cell division .
Research Applications
Given its unique structure and promising biological activity, this compound has several potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting cancer and bacterial infections.
- Chemical Biology : Utilized as a biochemical probe to study enzyme interactions and cellular pathways.
- Material Science : Investigated for potential use in developing advanced materials with specific electronic or optical properties.
Q & A
Q. What are the established synthetic routes for 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide, and how are its purity and structural integrity validated?
Answer: The synthesis typically involves coupling reactions between brominated nicotinamide derivatives and imidazo-pyrazole-containing intermediates. Key steps include:
- Amide bond formation : Using coupling agents like EDCl/HOBt for the reaction between 5-bromonicotinic acid and the ethylenediamine-linked imidazo-pyrazole moiety.
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) followed by recrystallization to isolate the product.
Validation methods : - ¹H/¹³C NMR : To confirm regiochemistry and functional group integrity (e.g., distinguishing imidazo-pyrazole protons from nicotinamide protons) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight.
- Melting point analysis : Consistency with literature values (e.g., 160–165°C for analogous nicotinamide derivatives) .
Q. What structural features of this compound influence its solubility and stability in biological buffers?
Answer:
- Hydrophobic moieties : The 6-methylimidazo[1,2-b]pyrazole group reduces aqueous solubility but enhances membrane permeability.
- Polar groups : The nicotinamide carbonyl and bromine atom improve solubility in polar solvents (e.g., DMSO or ethanol/water mixtures).
- pH sensitivity : The pyrazole nitrogen may protonate under acidic conditions, altering solubility.
Methodological considerations : - Use dynamic light scattering (DLS) to assess aggregation in PBS or cell culture media.
- Stability tests via HPLC at 37°C over 24–72 hours to monitor degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Answer:
- Target selection : Prioritize kinases or receptors with conserved ATP-binding pockets (e.g., EGFR or PI3K), as the nicotinamide moiety mimics ATP’s adenine.
- Experimental workflow :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Cellular assays : Evaluate downstream effects (e.g., phosphorylation inhibition via Western blot).
- Controls : Include structurally similar but inactive analogs (e.g., non-brominated derivatives) to confirm specificity .
Q. How should conflicting data on this compound’s pharmacological activity (e.g., IC50 variability) be resolved?
Answer: Potential sources of contradiction :
- Assay conditions (e.g., ATP concentration in kinase assays).
- Cell line-specific expression of efflux pumps (e.g., P-gp).
Resolution strategies : - Dose-response standardization : Use fixed ATP concentrations (e.g., 1 mM) across experiments.
- Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to account for efflux differences.
- Meta-analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables .
Q. What computational methods are optimal for predicting this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?
Answer:
- Molecular dynamics (MD) simulations : Predict membrane permeability (e.g., using CHARMM or GROMACS).
- CYP450 inhibition assays : Use in silico tools like SwissADME or admetSAR to assess metabolic liabilities.
- Toxicity prediction : Apply DeepTox or ProTox-II for hepatotoxicity and cardiotoxicity risk .
- Validation : Cross-reference predictions with zebrafish embryo toxicity models (LC50) .
Methodological Frameworks
- Experimental design : Align with CRDC 2020 classifications (e.g., RDF2050108 for process control in synthesis) .
- Theoretical grounding : Link hypotheses to kinase inhibition theories or heterocyclic drug design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
